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Compound of Interest

Compound Name: 4-Hexyloxetan-2-one

Cat. No.: B15378873

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the B-lactone, 4-hexyloxetan-2-one. Due to the limited availability of direct spectroscopic data
for this specific compound in public-access databases, this document presents a combination
of reported data, information on closely related analogs, and standardized experimental
protocols. This approach offers a robust framework for researchers engaged in the synthesis,
characterization, and application of this and similar molecules.

Introduction to 4-Hexyloxetan-2-one

4-Hexyloxetan-2-one belongs to the class of -lactones, which are four-membered cyclic
esters. This structural motif is present in a variety of natural products and pharmacologically
active compounds. The strained ring system of (3-lactones makes them valuable synthetic
intermediates and imparts unique chemical reactivity. Accurate spectroscopic characterization
is paramount for confirming the structure and purity of these compounds.

Spectroscopic Data
Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the characteristic functional groups
within a molecule. For 4-hexyloxetan-2-one, the most prominent feature is the carbonyl
stretching vibration of the strained lactone ring.
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Functional Group Wavenumber (cm~—?) Source
C=0 (Lactone) 1828
C-H (Alkyl) 2931

The high wavenumber of the carbonyl absorption is a hallmark of the strained four-membered
ring system of (3-lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for 4-hexyloxetan-2-one is not readily available in the reviewed literature.
However, data from the closely related compound, 4-hexyl-3-(3-phenylpropyl)oxetan-2-one,
can be used as a reference for predicting the chemical shifts for 4-hexyloxetan-2-one.

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one (Mixture of diastereomers)

H NMR (200 MHz, CDCls):

S Chemical Shift (8, Multiplicity Coupling Constant
ppm) (3, Hz)

Aromatic-H 7.35-7.11 m

CH (cis, C4) 4.58-4.44 m

CH (trans, C4) 4.27-4.13 m

CH (cis, C3) 3.68-3.53 m

CH (trans, C3) 3.26-3.11 m

CH2 2.65 t 6.8
CHz (Alkyl) 1.93-1.66 m

CH: (Alkyl) 1.40-1.22 m

CHs 0.89 t 6.4

13C NMR (50 MHz, CDCls):
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Carbon Chemical Shift (6, ppm)
C=0 172.1,171.4

Aromatic-C 141.3, 128.4, 128.3, 126.0
C4 (trans) 78.0

C4 (cis) 75.6

C3 (trans) 55.9

C3 (cis) 52.4

35.4,34.4,315, 30.1, 29.1, 28.8, 28.6, 27.3,

Alkyl-C
25.4,24.9, 23.3, 22.5, 14.0

Note: The presence of a substituent at the 3-position in this reference compound will influence
the chemical shifts compared to the unsubstituted 4-hexyloxetan-2-one.

Expected NMR Data for 4-Hexyloxetan-2-one:

Based on general principles and data for similar 3-lactones, the following are expected
chemical shift ranges for 4-hexyloxetan-2-one:

e 'HNMR:
o Hat C4: ~4.2-4.6 ppm (multiplet)
o Hat C3: ~3.0-3.6 ppm (multiplets)
o Hexyl chain protons: ~0.8-1.8 ppm

o BC NMR:

o

C=0 (C1): ~168-172 ppm

[¢]

C4: ~70-75 ppm

[¢]

C3: ~40-45 ppm
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o Hexyl chain carbons: ~14-35 ppm

Mass Spectrometry (MS)

Direct mass spectrometry data for 4-hexyloxetan-2-one was not found. The expected
molecular ion and potential fragmentation patterns can be predicted.

Expected Mass Spectrometry Data for 4-Hexyloxetan-2-one (C10H1s02):

Molecular Weight: 170.25 g/mol

Expected Molecular lon (M*): m/z = 170

Common Adducts: [M+H]* (171), [M+Na]* (193), [M+NHa4]* (188)

Potential Fragmentation: Loss of CO2z (M - 44), cleavage of the hexyl chain.
Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one
e MS (ESI) m/z (%): 292.3 [(M+NHa4)*, 100]

e HRMS (M+Na)*: Calculated: 297.1825, Found: 297.1842

Experimental Protocols
Synthesis of 4-Hexyloxetan-2-one

A general procedure for the synthesis of 4-substituted-oxetan-2-ones involves a [2+2]
cycloaddition followed by desilylation.

Workflow for the Synthesis of 4-Hexyloxetan-2-one

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Hexyloxetan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15378873#4-hexyloxetan-2-one-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b15378873?utm_src=pdf-body
https://www.benchchem.com/product/b15378873?utm_src=pdf-body
https://www.benchchem.com/product/b15378873?utm_src=pdf-body
https://www.benchchem.com/product/b15378873?utm_src=pdf-body
https://www.benchchem.com/product/b15378873#4-hexyloxetan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15378873#4-hexyloxetan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15378873#4-hexyloxetan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15378873#4-hexyloxetan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15378873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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